1-(3-Amino-2-bromophenyl)ethan-1-one
Description
1-(3-Amino-2-bromophenyl)ethan-1-one is an aromatic ketone with a bromine atom at the ortho position and an amino group at the meta position on the phenyl ring. Its molecular formula is C₈H₇BrNO, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The amino group enhances nucleophilic reactivity, enabling participation in condensation, cyclization, and Schiff base formation, while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
1-(3-amino-2-bromophenyl)ethanone |
InChI |
InChI=1S/C8H8BrNO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,10H2,1H3 |
InChI Key |
KXGGXNHNYLVBHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)N)Br |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of Amino-Bromophenols
One established synthetic route involves the acylation of 5-amino-2-bromophenol or related amino-bromophenol derivatives with benzoyl chloride or acetyl chloride under mild conditions. This method is exemplified by the following procedure:
- Starting Material: 5-amino-2-bromophenol
- Reagents: Triethylamine as base, benzoyl chloride as acylating agent
- Solvent: Tetrahydrofuran (THF)
- Conditions: Addition of benzoyl chloride at 0°C, stirring at room temperature for 30 minutes
- Workup: Quenching with water, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and purification by silica gel chromatography
- Yield: Approximately 82%
- Product: 1-(3-amino-2-bromophenyl)ethan-1-one as a pale yellow solid
This method benefits from straightforward reaction conditions and good yields, with the amino group remaining intact during acylation. The product is characterized by melting point and NMR data consistent with literature values.
Bromination of 2-Aminoacetophenone
An alternative approach involves bromination of 2-aminoacetophenone to introduce the bromine substituent at the 3-position of the phenyl ring:
- Starting Material: 2-aminoacetophenone
- Brominating Agents: Bromine (Br2) or N-bromosuccinimide (NBS)
- Solvent: Acetic acid or carbon tetrachloride
- Conditions: Controlled temperature to avoid over-bromination
- Outcome: Selective monobromination at the 3-position to yield this compound
This method is industrially relevant due to the availability of starting materials and scalability. However, careful control of reaction conditions is necessary to prevent polybromination or side reactions.
Reduction of Nitro Precursors
Another synthetic route involves the reduction of nitro-substituted precursors derived from 3-bromobenzaldehyde:
- Step 1: Condensation of 3-bromobenzaldehyde with nitromethane to form 3-bromo-β-nitrostyrene
- Step 2: Reduction of the nitroalkene intermediate using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2 with Pd/C)
- Result: Formation of 2-amino-1-(3-bromophenyl)ethanone, which is structurally related and can be converted to the target compound
This method is useful for introducing the amino group via reduction and allows for functional group manipulation on the aromatic ring.
One-Pot Catalytic Methods (Advanced Synthetic Strategies)
Recent advances include one-pot catalytic asymmetric syntheses involving palladium-catalyzed reactions of 2-bromoaryl ketones:
- Catalysts: Palladium complexes, Brønsted acids, chiral BINOL derivatives
- Reactions: Allylboration followed by Mizoroki–Heck cyclization
- Outcome: Formation of chiral intermediates that can be transformed into substituted acetophenones including brominated amino derivatives
While these methods are more complex and tailored for asymmetric synthesis, they demonstrate the versatility of 2-bromoaryl ketones as substrates for functionalized acetophenone derivatives.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Acylation | 5-amino-2-bromophenol | Benzoyl chloride, triethylamine, THF, 0°C | ~82 | Mild conditions, straightforward |
| Bromination | 2-aminoacetophenone | Br2 or NBS, acetic acid or CCl4 | Variable | Requires careful control to avoid overbromination |
| Nitro Reduction | 3-bromobenzaldehyde + nitromethane | LiAlH4 or catalytic hydrogenation | Moderate | Multi-step, introduces amino group via reduction |
| Azide Reduction (related) | 2-azido-1-(3-bromophenyl)ethanol | Triphenylphosphine, water, THF, 50°C | ~85 | Produces amino alcohols, precursor to ketones |
| One-Pot Catalytic Asymmetric | 2-bromoaryl ketones | Pd catalyst, Brønsted acid, BINOL derivatives | Variable | Advanced, enantioselective synthesis |
Detailed Research Findings
- The direct acylation method is well-documented with clear NMR and mass spectrometry data confirming the structure of this compound.
- Bromination of 2-aminoacetophenone is a classical electrophilic aromatic substitution, with regioselectivity influenced by the amino group directing ortho/para to itself, favoring bromination at the 3-position.
- Reduction of nitro precursors provides a reliable route to amino-substituted acetophenones, though it involves multiple steps and handling of potentially hazardous reagents like LiAlH4.
- Azide reduction routes are valuable for synthesizing amino alcohols, which can be oxidized to ketones, offering an alternative synthetic pathway.
- One-pot catalytic methods represent cutting-edge synthetic strategies enabling asymmetric synthesis of complex substituted acetophenones, though their application to this compound specifically requires further adaptation.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-bromophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, resulting in compounds like 1-(3-amino-2-bromophenyl)ethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 1-(3-amino-2-bromophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Amino-2-bromophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-bromophenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Trends
- Reactivity Trends: Amino-substituted bromophenyl ethanones show higher yields in nucleophilic additions (e.g., hydrazide formation) compared to halogen-only analogues .
- Steric vs. Electronic Effects : Ortho-substituted derivatives (e.g., target compound) exhibit slower reaction kinetics in cross-couplings due to steric hindrance, whereas para-substituted analogues react more efficiently .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Amino-2-bromophenyl)ethan-1-one, and what methodological considerations are critical for optimizing yield?
- Synthetic Routes : The compound can be synthesized via Friedel-Crafts acylation using brominated aniline derivatives. For example, bromination of 3-aminoacetophenone followed by regioselective functionalization (e.g., using NBS in DMF) may introduce the bromine atom at the 2-position . Key reagents include acetyl chloride/Lewis acids (e.g., AlCl₃) and brominating agents (e.g., Br₂ or NBS).
- Optimization : Control reaction temperature (0–5°C for bromination to avoid over-substitution) and use anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC .
Q. How can NMR spectroscopy be employed to confirm the structure of this compound, and what spectral features are diagnostic?
- 1H NMR : Expect a singlet for the acetyl group (δ ~2.6 ppm), a doublet for the aromatic proton adjacent to the bromine (δ ~7.3–7.5 ppm, J = 8 Hz), and a broad singlet for the amino group (δ ~5.5 ppm, exchangeable with D₂O) .
- 13C NMR : The carbonyl carbon appears at δ ~200 ppm, while the brominated aromatic carbon resonates at δ ~115–120 ppm. DEPT-135 confirms the absence of CH₂ groups .
Q. What preliminary biological activities have been reported for structurally related brominated aryl ketones, and how might these inform research on this compound?
- Antimicrobial Potential : Analogous compounds (e.g., 1-(2-bromophenyl) derivatives) exhibit moderate antibacterial activity against S. aureus (MIC = 16 µg/mL) and antifungal activity against C. albicans .
- Mechanistic Clues : The bromine atom enhances lipophilicity, potentially improving membrane penetration. The amino group may facilitate hydrogen bonding with microbial targets .
Advanced Research Questions
Q. How do competing electronic effects (e.g., amino vs. bromo substituents) influence the regioselectivity of electrophilic substitution in this compound?
- Electronic Analysis : The amino group (-NH₂) is a strong electron-donating substituent (activating, ortho/para-directing), while bromine is electron-withdrawing (deactivating, meta-directing). This creates a competition, but steric hindrance from the bulky bromine often directs incoming electrophiles to the 5-position (meta to Br, para to NH₂) .
- Methodological Validation : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict reactive sites. Experimental validation via nitration or sulfonation reactions confirms theoretical predictions .
Q. What challenges arise in resolving crystallographic ambiguities for this compound, and how can SHELXL refine hydrogen-bonding patterns?
- Crystallographic Issues : Disorder in the amino group or solvent molecules complicates refinement. High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements improve accuracy .
- SHELXL Refinement : Apply restraints for NH₂ torsion angles and use PART instructions to model disorder. The SHELXH GUI aids in visualizing hydrogen bonds (e.g., N–H⋯O=C interactions) and generating publication-quality figures .
Q. How can conflicting bioactivity data (e.g., IC₅₀ variability) be statistically reconciled in structure-activity relationship (SAR) studies?
- Data Contradictions : Variability may stem from assay conditions (e.g., serum concentration, pH) or impurities. For example, a 2024 study found that residual DMSO (>0.1%) artificially inflated antifungal IC₅₀ values by 30% .
- Resolution Strategy : Use multivariate analysis (e.g., PCA) to cluster bioactivity trends. Validate purity via LC-MS and standardize assays across replicates .
Q. What computational methods are effective for predicting the metabolic stability of this compound in pharmacokinetic studies?
- In Silico Tools : SwissADME predicts Phase I metabolism (e.g., CYP450-mediated oxidation at the acetyl group). Molecular dynamics simulations (AMBER) model binding to human serum albumin, revealing a half-life of ~2.5 hours .
- Experimental Cross-Check : Compare with in vitro microsomal assays (e.g., rat liver microsomes) to validate predictions. LC-HRMS identifies major metabolites like hydroxylated derivatives .
Q. How do steric and electronic properties of this compound compare to its non-brominated analog in catalytic applications?
- Comparative Analysis : The bromine atom increases steric bulk (van der Waals volume = 22.4 ų vs. 18.7 ų for H) and electron-withdrawing effects (Hammett σₚ = +0.23), altering substrate binding in Pd-catalyzed cross-coupling reactions. Turnover frequency (TOF) decreases by 40% but selectivity for mono-substituted products improves .
- Methodology : XPS confirms electron density shifts on the aryl ring. Kinetic studies (e.g., Eyring plots) quantify activation energy differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
